[1-(Trifluoromethyl)cycloheptyl]methanamine
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Overview
Description
[1-(Trifluoromethyl)cycloheptyl]methanamine: is an organic compound with the molecular formula C9H16F3N It is characterized by the presence of a trifluoromethyl group attached to a cycloheptyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trifluoromethyl)cycloheptyl]methanamine typically involves the introduction of a trifluoromethyl group to a cycloheptyl ring followed by the attachment of a methanamine group. One common method includes the reaction of cycloheptanone with trifluoromethyl iodide in the presence of a base to form [1-(Trifluoromethyl)cycloheptyl]methanol. This intermediate is then converted to this compound through reductive amination using ammonia or an amine source under hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Trifluoromethyl)cycloheptyl]methanamine can undergo oxidation reactions, typically forming corresponding oxides or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxides) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(Trifluoromethyl)cycloheptyl]methanamine is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the effects of trifluoromethyl groups on biological systems and their interactions with enzymes and receptors.
Medicine:
Drug Development: Due to its unique structure, this compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of novel drug candidates.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of [1-(Trifluoromethyl)cycloheptyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- [1-(Trifluoromethyl)cyclohexyl]methanamine
- [1-(Trifluoromethyl)cyclopentyl]methanamine
- [1-(Trifluoromethyl)cyclobutyl]methanamine
Comparison:
- Structural Differences: The primary difference lies in the size of the cycloalkyl ring. [1-(Trifluoromethyl)cycloheptyl]methanamine has a seven-membered ring, while the similar compounds have six, five, and four-membered rings, respectively.
- Chemical Properties: The size of the ring can influence the compound’s chemical properties, such as stability, reactivity, and solubility.
- Biological Activity: The biological activity of these compounds can vary significantly due to differences in their ability to interact with biological targets. The larger ring in this compound may provide unique interactions and effects compared to its smaller-ring counterparts .
Properties
IUPAC Name |
[1-(trifluoromethyl)cycloheptyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N/c10-9(11,12)8(7-13)5-3-1-2-4-6-8/h1-7,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCJUNGZYQTPQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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